molecular formula C8H7Cl3O4S B12533306 Phenyl 2,2,2-trichloroethyl sulfate CAS No. 653605-14-2

Phenyl 2,2,2-trichloroethyl sulfate

Cat. No.: B12533306
CAS No.: 653605-14-2
M. Wt: 305.6 g/mol
InChI Key: UAGOTNIBMAOPEM-UHFFFAOYSA-N
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Description

Phenyl 2,2,2-trichloroethyl sulfate is an organic compound that belongs to the class of sulfate esters It is characterized by the presence of a phenyl group attached to a 2,2,2-trichloroethyl sulfate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2,2,2-trichloroethyl sulfate can be synthesized through the sulfation of phenolic compounds using 2,2,2-trichloroethyl chlorosulfate. The reaction typically involves the use of a base such as N,N-dimethylaminopyridine (DMAP) to facilitate the sulfation process . The reaction conditions often include the use of an organic solvent and controlled temperature to ensure the desired product is obtained in good yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfation processes using chlorosulfonic acid esters or sulfuryl imidazolium salts. These methods allow for milder reaction conditions and efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Phenyl 2,2,2-trichloroethyl sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of phenolic derivatives.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperature and the use of solvents such as methanol .

Major Products Formed

The major products formed from the reactions of this compound include phenolic derivatives, sulfated metabolites, and other substituted compounds .

Mechanism of Action

The mechanism of action of phenyl 2,2,2-trichloroethyl sulfate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting their function. The pathways involved in its mechanism of action include the inhibition of sulfatases and other related enzymes .

Comparison with Similar Compounds

Phenyl 2,2,2-trichloroethyl sulfate can be compared with other similar compounds, such as:

This compound is unique due to its specific phenyl and 2,2,2-trichloroethyl sulfate moiety, which imparts distinct chemical properties and reactivity compared to other sulfate esters.

Biological Activity

Phenyl 2,2,2-trichloroethyl sulfate (PTCES) is a synthetic compound that has garnered attention for its potential biological activity and applications in various fields, including medicinal chemistry and biochemistry. This article delves into the biological mechanisms, synthesis methods, and case studies related to PTCES, highlighting its significance in enzyme inhibition and therapeutic applications.

1. Chemical Structure and Properties

PTCES is characterized by its sulfate ester functional group attached to a phenyl ring and a trichloroethyl moiety. The presence of the trichloroethyl group enhances the compound's reactivity and stability in biological systems.

The biological activity of PTCES primarily stems from its ability to interact with specific enzymes and proteins. The compound acts as an inhibitor by binding to the active sites of certain enzymes, particularly sulfatases. This inhibition can disrupt various metabolic pathways involving sulfation processes:

  • Enzyme Inhibition : PTCES has been shown to inhibit sulfatases, which are crucial for the metabolism of sulfated compounds. By blocking these enzymes, PTCES can alter the bioavailability and activity of endogenous and exogenous sulfated molecules .
  • Modulation of Signaling Pathways : The inhibition of sulfatases can affect signaling pathways related to cell growth, differentiation, and response to external stimuli .

3.1 Inhibition of Enzymatic Activity

Research has demonstrated that PTCES effectively inhibits the activity of several key enzymes:

  • Sulfatases : These enzymes are responsible for cleaving sulfate esters from various substrates. Inhibiting sulfatases can lead to increased levels of sulfated metabolites in tissues, impacting physiological processes such as hormone regulation and detoxification .
  • Case Study : A study investigated the effects of PTCES on phenol sulfotransferases (SULTs), revealing that it significantly inhibited their activity, suggesting potential implications for drug metabolism .

3.2 Therapeutic Applications

PTCES has been explored for its potential therapeutic applications:

  • Antithrombotic Agents : Research into per-sulfated flavonoids derived from PTCES indicates that these compounds can activate antithrombin, enhancing its ability to inhibit factor Xa in the coagulation cascade. This property positions PTCES derivatives as potential candidates for developing new anticoagulant therapies .
  • Cancer Research : The inhibition of sulfatases by PTCES may also play a role in cancer treatment strategies by modulating tumor microenvironments and influencing cancer cell signaling pathways .

4. Synthesis Methods

The synthesis of PTCES involves various methodologies, often utilizing chlorosulfuric acid or sulfur trioxide complexes as sulfating agents:

Synthesis MethodDescriptionYield
Chlorosulfuric AcidReaction with phenolic compounds under controlled conditionsHigh
Sulfur Trioxide ComplexUtilization of SO₃·pyridine complex for selective sulfationModerate to High

These methods have been optimized to yield high purity products suitable for biological testing.

5. Case Studies and Research Findings

Several studies have investigated the biological implications of PTCES:

  • A study published in 2005 demonstrated that PTCES could be used as a precursor in synthesizing various sulfated flavonoids with significant biological activity against thrombin .
  • Another investigation highlighted the compound's role in inhibiting phenol sulfotransferases, suggesting its utility in modulating drug metabolism pathways .

6. Conclusion

This compound presents a compelling case for further research due to its diverse biological activities and potential therapeutic applications. Its ability to inhibit key enzymes involved in sulfation processes opens avenues for developing novel drugs targeting metabolic pathways relevant to various diseases.

Properties

CAS No.

653605-14-2

Molecular Formula

C8H7Cl3O4S

Molecular Weight

305.6 g/mol

IUPAC Name

phenyl 2,2,2-trichloroethyl sulfate

InChI

InChI=1S/C8H7Cl3O4S/c9-8(10,11)6-14-16(12,13)15-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

UAGOTNIBMAOPEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

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